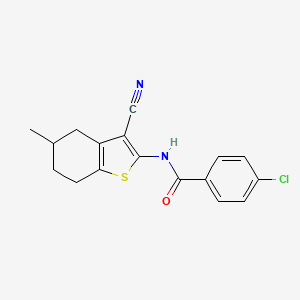

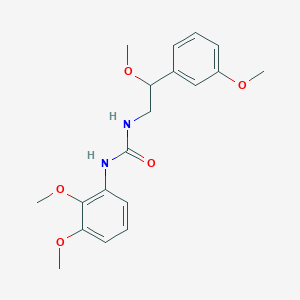

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It has been found to have potential therapeutic effects in various diseases, including anxiety, depression, and pain.

Wissenschaftliche Forschungsanwendungen

Directed Lithiation

- Directed Lithiation in Ureas : Lithiation of urea derivatives, including compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, is a key reaction in organic synthesis. This process involves the introduction of lithium atoms into the urea molecule, facilitating the formation of various substituted products. Such lithiation processes are essential for creating complex organic molecules with potential pharmaceutical applications (Smith et al., 2013).

Synthesis of Substituted Phenylureas

- Synthesis from Vanillin Derivatives : The synthesis of substituted phenylureas, which are structurally related to the compound , has been achieved using derivatives of vanillin. This process is crucial for producing alkoxylated derivatives of sym-diethyldiphenylurea, demonstrating the versatility of urea compounds in chemical synthesis (Gardner et al., 1948).

Chromatographic Analysis

- Analytical Techniques for Urea Derivatives : Chromatographic methods have been developed for analyzing urea derivatives like Maloran, which shares structural similarities with 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea. These methods are essential for assessing the environmental impact and degradation of urea-based compounds in soil (Katz & Strusz, 1968).

Protection and Deprotection in Organic Synthesis

- Alcohol Protecting Groups : Urea derivatives can act as protecting groups in organic synthesis. For example, methoxyphenylmethyl ethers, which have structural resemblance to the compound of interest, are widely used as alcohol protecting groups. The deprotection process catalyzed by FeCl3 is a significant step in the synthesis of various organic compounds (Sawama et al., 2015).

Synthesis of Disease-Modifying Antirheumatic Drugs

- DMARD Metabolites Synthesis : The synthesis of metabolites of certain disease-modifying antirheumatic drugs (DMARDs), which contain urea derivatives, has been explored. These studies are crucial for understanding the pharmacological properties and potential therapeutic applications of these compounds (Baba et al., 1998).

Photophysical Studies

- Charge Transfer Fluorescence : 1,2-Diarylethenes, structurally related to the compound , have been synthesized and studied for their photophysical properties. These studies are significant in understanding the fluorescence behavior of such compounds, which can have applications in material science and photophysics (Singh & Kanvah, 2001).

Corrosion Inhibition

- Corrosion Inhibitors for Metals : Triazinyl urea derivatives, similar in structure to 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, have been studied as corrosion inhibitors for mild steel. This research is vital for industrial applications where corrosion resistance is crucial (Mistry et al., 2011).

Eigenschaften

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c1-23-14-8-5-7-13(11-14)17(25-3)12-20-19(22)21-15-9-6-10-16(24-2)18(15)26-4/h5-11,17H,12H2,1-4H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEMFGPHMDUJBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B2647439.png)

![(1R,2S)-2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]cyclopropane-1-carboxylic acid](/img/structure/B2647441.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2647443.png)

![Methyl 1-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2647446.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2647447.png)

![N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2647454.png)